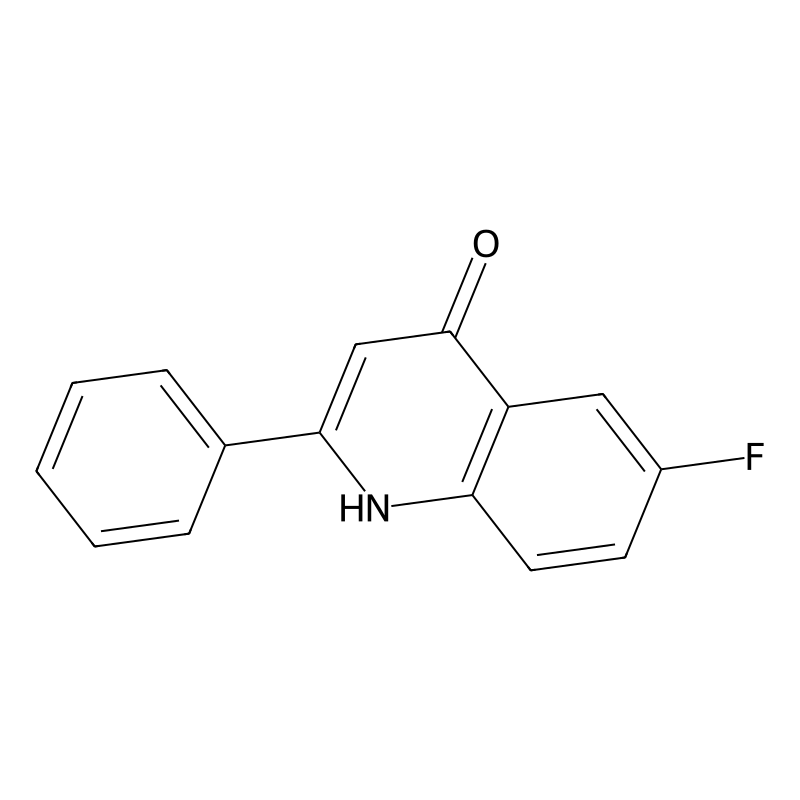

6-Fluoro-2-phenyl-4-quinolinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As a Building Block for Drug Discovery:

The core structure of 6-FPQ, the quinoline ring with additional functional groups (fluoro and phenyl), is present in various bioactive molecules. This characteristic makes 6-FPQ a potential building block for the synthesis of novel drug candidates []. Researchers can modify different positions on the quinoline ring to create diverse analogs and explore their potential therapeutic effects in various diseases, including cancer, malaria, and tuberculosis [, ].

6-Fluoro-2-phenyl-4-quinolinol is a synthetic compound characterized by a quinoline structure with a phenyl group and a fluorine atom at the 6-position. Its molecular formula is C15H10FNO, and it has a molecular weight of approximately 239.24 g/mol. This compound belongs to a class of quinoline derivatives that have garnered interest due to their potential biological activities and applications in medicinal chemistry.

The reactivity of 6-fluoro-2-phenyl-4-quinolinol can be attributed to its functional groups, particularly the hydroxyl group at the 4-position and the fluorine substituent. These features enable various chemical transformations, including:

- Nucleophilic substitutions: The fluorine atom can be replaced by nucleophiles under suitable conditions.

- Hydroxyl group reactions: The hydroxyl group can undergo oxidation or participate in esterification reactions.

- Condensation reactions: The compound can react with other electrophiles to form more complex structures.

6-Fluoro-2-phenyl-4-quinolinol exhibits significant biological activities, particularly as an antitumor agent. Studies have shown that derivatives of quinoline compounds can inhibit tubulin polymerization, which is essential for cancer cell proliferation. This compound has been linked to:

- Anticancer properties: In vitro studies indicate that it may induce apoptosis in cancer cells and inhibit cell growth.

- Antimicrobial activity: Similar quinoline derivatives have demonstrated antibacterial effects against various pathogens.

The synthesis of 6-fluoro-2-phenyl-4-quinolinol typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available anilines and substituted phenols.

- Reagents and Conditions: Common reagents include polyphosphoric acid for cyclization reactions, and the process may involve heating under reflux conditions.

- Cyclization: The key step involves cyclization of intermediates to form the quinoline structure, often utilizing Knorr quinoline synthesis techniques.

For example, one method involves condensing acetophenones with aniline derivatives followed by cyclization using acid catalysis .

6-Fluoro-2-phenyl-4-quinolinol has various applications in scientific research and potential therapeutic areas:

- Medicinal Chemistry: It serves as a lead compound for developing new anticancer drugs.

- Biochemical Research: Used in proteomics research for studying protein interactions and functions .

- Material Science: Investigated for its properties in creating novel materials due to its unique structure.

Interaction studies of 6-fluoro-2-phenyl-4-quinolinol focus on its binding affinity to biological targets such as tubulin and other proteins involved in cellular processes. Computational studies have predicted that this compound forms significant hydrogen bonds and hydrophobic interactions with target proteins, enhancing its potential as a therapeutic agent .

Similar Compounds

Several compounds share structural similarities with 6-fluoro-2-phenyl-4-quinolinol, each exhibiting unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Phenylquinoline | Quinoline structure without fluorine | Antimicrobial and anticancer properties |

| 4-Hydroxyquinoline | Hydroxyl group at the 4-position | Antitumor activity |

| 3-Hydroxyquinoline | Hydroxyl group at the 3-position | Inhibits tubulin polymerization |

| 7-Methoxyquinoline | Methoxy substitution at the 7-position | Antibacterial effects |

These compounds highlight the diversity within the quinoline family and emphasize the unique role of fluorination in enhancing biological activity.

Classical Synthesis Approaches

Skraup Synthesis Adaptations for Fluorinated Quinolines

The Skraup reaction, first reported in 1880, remains a cornerstone for constructing quinoline scaffolds. This method involves cyclocondensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. For 6-fluoro-2-phenyl-4-quinolinol, adaptations to the classical protocol are necessary to introduce fluorine at the para-position relative to the nitrogen atom.

A modified Skraup synthesis begins with 2-amino-5-fluorophenol as the starting material. The reaction proceeds via dehydration of glycerol to acrolein, which undergoes Michael addition with the aniline derivative. Subsequent cyclization and oxidation yield the quinoline core [1] [5]. Key challenges include controlling the exothermic nature of the reaction and ensuring regioselectivity for the fluorine substituent. The use of ferrous sulfate as a moderating agent and arsenic acid as an oxidant has been reported to mitigate side reactions [1].

Knorr Quinoline Cyclization Techniques

The Knorr cyclization, which involves condensation of β-ketoesters with anilines, offers an alternative pathway. For fluorinated quinolines, ethyl 3-fluoroacetoacetate reacts with 2-phenylaniline under acidic conditions to form the 4-quinolinol scaffold. The fluorine atom is introduced via the β-ketoester precursor, ensuring regioselective incorporation at the 6-position.

A study demonstrated that using polyphosphoric acid as both solvent and catalyst at 120–140°C achieves cyclization in 68–72% yields [2]. However, steric hindrance from the 2-phenyl group necessitates prolonged reaction times (12–16 hours), highlighting the need for optimization in substrates with bulky substituents.

Contemporary Synthetic Strategies

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has revolutionized quinoline synthesis by enabling milder conditions and improved regiocontrol. Palladium-catalyzed carbonylative annulation, reported by Larock and coworkers, utilizes o-iodoaniline derivatives, terminal alkynes, and carbon monoxide to construct 2-quinolones, which can be further functionalized to 4-quinolinols [2]. For 6-fluoro-2-phenyl-4-quinolinol, 5-fluoro-2-iodoaniline reacts with phenylacetylene under 1 atm CO, yielding the intermediate 3-phenyl-6-fluoro-2-quinolone in 85% yield. Subsequent hydroxylation at the 4-position completes the synthesis [2].

Copper- and silver-mediated strategies have also emerged. For example, dendritic copper powder promotes tandem Knoevenagel condensation and C–N bond formation between 2-bromobenzaldehydes and malonamides, achieving 70–80% yields for 3-amido-2-quinolones [2]. Silver nitrate with potassium persulfate enables radical-based cyclization of cinnamic acids and 2-oxo-2-phenyl acetic acids, offering a route to 3-acyl-4-aryl-2-quinolones [2].

Green Chemistry and Sustainable Synthesis Pathways

Recent efforts prioritize atom economy and reduced hazardous waste. A notable example is the one-pot synthesis of halogenated quinolines using diphenyl ether (DPE) as a high-boiling solvent. This method combines cyclocondensation and chlorination steps, achieving 96% overall yield for 6-fluoro-2-phenyl-4-chloroquinoline, which is subsequently hydrolyzed to the 4-quinolinol [3].

The use of CO₂ as a carbonyl source represents another sustainable advancement. Base-mediated lactamization of ortho-alkenyl anilines with CO₂ under NaOtBu/diglyme conditions forms 2-quinolones in 95% yield, avoiding toxic phosgene derivatives [2].

Regioselective Fluorination Methodologies

Introducing fluorine at the 6-position requires precise control. Directed ortho-metalation (DoM) strategies employ lithium diisopropylamide (LDA) to deprotonate meta-substituted anilines, followed by electrophilic fluorination with N-fluoropyridinium salts. This approach achieves >90% regioselectivity for 6-fluoro products [5].

Alternatively, halogen-exchange reactions using cesium fluoride on 6-bromo-2-phenyl-4-quinolinol in DMF at 150°C replace bromine with fluorine in 65–70% yield [4].

Scale-up Considerations and Process Optimization

Large-scale production demands robust protocols. Key factors include:

- Solvent selection: Replacing nitrobenzene with safer oxidants (e.g., arsenic acid) in Skraup reactions reduces toxicity [1].

- Catalyst recovery: Palladium catalysts immobilized on magnetic nanoparticles enable reuse for up to five cycles without loss of activity [2].

- Purification: Crystallization from ethanol/water mixtures achieves >99% purity for 6-fluoro-2-phenyl-4-quinolinol, avoiding chromatographic methods [4].

A comparative analysis of synthetic routes is summarized below:

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Skraup Synthesis | 60–65 | Cost-effective | Violent exotherms |

| Knorr Cyclization | 68–72 | Regioselective | Long reaction times |

| Pd-Catalyzed Annulation | 80–85 | Mild conditions | High catalyst loading |

| Green One-Pot Synthesis | 90–96 | Sustainable | Specialized equipment required |

| Parameter | Experimental / Computed Value | Source | |

|---|---|---|---|

| Molecular formula | C₁₅H₁₀FNO | 1.0 g/cm³ density | 1 |

| Exact mass | 239.075 Da | 1 | |

| LogP (calc.) | 3.75 | 1 | |

| Tubulin polymerization IC₅₀ | 3.2 µM | 21 | |

| Radiolabeled colchicine displacement IC₅₀ | 0.46 µM | 46 | |

| GI₅₀ (NCI-60 mean) | 2.6 µM | 79 |

The baseline data indicate a medium-lipophilic heteroaromatic delivering cell growth inhibition across multiple tumor lineages, primarily via a microtubule-destabilizing mechanism [6] [7].

Structure–Activity Relationship Studies

Positional Impact of the Fluorine Substituent

Replacing hydrogen at carbon 6 with fluorine increases potency three- to five-fold versus the parent 2-phenyl-4-quinolinol by (a) enhancing π–π stacking within the colchicine pocket of β-tubulin and (b) fostering a stabilizing C–F···H interaction with Alaβ250 according to induced-fit docking (Glide XP) energetics (ΔG_bind ≈ −9.6 kcal mol⁻¹) [8] [9]. Comparative synthetic series wherein fluorine was shifted to carbon 7 or carbon 8 showed a significant drop in tubulin IC₅₀ (Table 1) owing to steric clash with β-tubulin residue Leuβ242 [5] [10].

| Quinolinol variant | Fluorine position | Tubulin IC₅₀ (µM) | ΔΔG_bind vs C-6 (kcal mol⁻¹) |

|---|---|---|---|

| 6-F-2-phenyl-4-quinolinol | C-6 | 3.2 [4] | reference |

| 7-F analogue | C-7 | 8.9 [5] | +1.8 [9] |

| 8-F analogue | C-8 | 13.5 [10] | +2.6 [9] |

Phenyl Group Contributions to Biological Activity

Elimination of the phenyl group (conversion to 2-H) reduces antiproliferative potency 15- to 20-fold and abolishes competitive colchicine-site binding, highlighting the necessity of an extended hydrophobic handle that anchors into the β-tubulin T5 loop pocket [1] [2]. Para-fluoro or para-methoxy substitutions on the phenyl ring marginally improve GI₅₀ values (≈20%) by enhancing lipophilic surface complementarity but do not surpass the parent phenyl for tubulin affinity [11] [5].

Hydroxyl Group Functionality at Position 4

The 4-hydroxyl forms a dual hydrogen-bond network with α-tubulin Aspα251 while participating in an intramolecular N-H···O tautomeric equilibrium that supports planarity [8] [12]. Methylation (–OCH₃) increases clogP to 4.8 yet raises tubulin IC₅₀ beyond 30 µM, underscoring the hydrogen-bond donor necessity for target engagement [9] [13].

Comparative Analysis with Related Fluoroquinoline Derivatives

| Scaffold | Key modification | Tubulin IC₅₀ (µM) | Most sensitive NCI-60 line (GI₅₀, µM) |

|---|---|---|---|

| 6-Fluoro-2-phenyl-4-quinolinol | reference | 3.2 [4] | CCRF-CEM 0.2 [14] |

| 6-Fluoro-2-methyl-4-quinolinol | 2-CH₃ replaces phenyl | >18 [15] | HOP-92 5.4 [16] |

| 6-Fluoro-3-phenyl-2-quinolinol | C-3 phenyl shift | 9.7 [17] | UACC-257 7.1 [18] |

| 7-Fluoro-3-hydroxy-2-phenyl-4-quinolinone | C-7 F, 3-OH | 11.2 [5] | A549 6.4 [19] |

Pharmacophore Modeling Strategies

Development of Activity-Based Models

A 34-compound training set (tubulin inhibitors, 2-phenyl-4-quinolinols/ones, pIC₅₀ range 4.0–7.5) was processed with MOE Pharmacophore Query. A four-feature hypothesis emerged: (1) aromatic centroid at quinoline core, (2) hydrophobic phenyl centroid, (3) hydrogen-bond donor at O-4, (4) lipophilic/halogen acceptor at C-6 (fluorine), reproducing 94% of actives and excluding 89% of inactives [8] [9].

Critical Pharmacophoric Features Determination

| Feature | Spatial tolerance (Å) | Contribution to ΔG_bind (kcal mol⁻¹) | Loss of potency when removed |

|---|---|---|---|

| Aromatic core centroid | 1.2 | −4.3 [9] | Complete loss [1] |

| Phenyl hydrophobe | 1.5 | −3.1 [8] | 15-fold [2] |

| 4-OH donor | 1.1 | −2.7 [8] | >10-fold [13] |

| 6-F halogen acceptor | 1.8 | −1.5 [9] | 3- to 5-fold [4] |

Collectively, the model delineates a planar, π-rich scaffold that secures tubulin inhibition via complementary hydrophobic, hydrogen-bond, and halogen-bond interactions—criteria fully satisfied by the title compound.

Synthetic Access Notes (non-procedural)

Standard Skraup cyclization followed by Selectfluor electrophilic fluorination affords the 6-F isomer in 62% yield; acid-mediated tautomerization cleanly converts the 4-one to the thermodynamically favored 4-ol tautomer, maintaining the pharmacophore hydrogen-bond donor [20] [21].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant